molecular formula C9H14O3 B3055754 Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate CAS No. 66692-75-9

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B3055754
CAS No.: 66692-75-9
M. Wt: 170.21 g/mol
InChI Key: ZFZXRNVTYVRULM-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate is an organic compound with the molecular formula C₉H₁₄O₃ It is characterized by a cyclopropane ring substituted with a formyl group, two methyl groups, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 3,3-dimethyl-2-butanone in the presence of a rhodium catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Ethyl 3-carboxy-2,2-dimethylcyclopropane-1-carboxylate.

    Reduction: Ethyl 3-hydroxymethyl-2,2-dimethylcyclopropane-1-carboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Biological Studies: The compound can be used to study the effects of cyclopropane derivatives on biological systems.

Mechanism of Action

The mechanism of action of ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:

    Ethyl 2,2-dimethylcyclopropane-1-carboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    Mthis compound: Similar structure but with a methyl ester group, which can influence its reactivity and applications.

This compound is unique due to the presence of both a formyl group and an ethyl ester group, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.

Properties

IUPAC Name

ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-4-12-8(11)7-6(5-10)9(7,2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZXRNVTYVRULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340607
Record name Ethyl 3-formyl-2,2-dimethylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66692-75-9
Record name Ethyl 3-formyl-2,2-dimethylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate
Reactant of Route 2
Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate
Reactant of Route 3
Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate
Reactant of Route 4
Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate
Reactant of Route 5
Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate
Reactant of Route 6
Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate

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